6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
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Overview
Description
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group at the 6th position, a methoxy group at the 4th position, and a trifluoromethyl group at the 3rd position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
Comparison: Compared to similar compounds, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4th position and the trifluoromethyl group at the 3rd position on the phenyl ring can significantly impact its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
2-fluoro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJDVNQTSGTCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692165 |
Source
|
Record name | 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-49-3 |
Source
|
Record name | 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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